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tert-Butyl 4-(phenylacetyl)benzoate
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Overview
Description
tert-Butyl 4-(phenylacetyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to the benzene ring, along with a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(phenylacetyl)benzoate can be achieved through several methods. One common approach involves the reaction of tert-butyl benzoate with phenylacetic acid under specific conditions. The reaction typically requires a catalyst, such as zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O), and is conducted at elevated temperatures, around 50°C, under solvent-free conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(phenylacetyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, reduced benzoates, and various substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C19H20O3
- Molecular Weight : 300.36 g/mol
- CAS Number : 15606055
tert-Butyl 4-(phenylacetyl)benzoate is characterized by its ester functional group, which contributes to its reactivity and utility in synthetic chemistry.
Pharmaceutical Applications
1. Drug Development
- Anti-Angiogenic Activity : Compounds related to this compound have been studied for their anti-angiogenic properties, which can be beneficial in treating cancers and other diseases characterized by abnormal blood vessel growth. For example, a patent describes compounds with similar structures that inhibit angiogenesis, making them potential candidates for cancer therapies .
- Cancer Treatment : The compound's derivatives are explored for their effectiveness against various tumors, including breast and lung cancers. They may be used alone or in combination with established chemotherapeutic agents to enhance treatment efficacy .
2. Synthesis of Active Pharmaceutical Ingredients (APIs)
- This compound serves as a precursor in the synthesis of various APIs due to its ability to undergo selective reactions that introduce functional groups necessary for biological activity. This includes its use in synthesizing compounds that target specific biological pathways involved in disease progression.
Industrial Applications
1. Chemical Synthesis
- The compound is utilized as a reagent in organic synthesis, particularly in esterification reactions and as an intermediate for producing more complex molecules. Its structure allows it to participate in various chemical transformations, making it valuable for synthetic chemists .
2. Personal Care Products
- Due to its properties, this compound may find applications in the formulation of personal care products such as skin creams and sunscreens. Its stability and solubility characteristics make it suitable for these applications, although specific formulations would need to be developed to ensure safety and efficacy.
Case Studies
Case Study 1: Anti-Cancer Research
A study explored the use of compounds with similar structural motifs to this compound in inhibiting tumor growth in animal models. The results indicated a significant reduction in tumor size when combined with conventional chemotherapy agents, suggesting a synergistic effect that warrants further investigation into clinical applications .
Case Study 2: Synthesis of Novel Compounds
Researchers have successfully synthesized novel derivatives of this compound by modifying its structure to enhance its pharmacological properties. These derivatives showed improved bioavailability and reduced side effects compared to traditional drugs used for similar indications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(phenylacetyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also participate in substitution reactions, where it interacts with electrophiles or nucleophiles to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
para-tert-Butylbenzoic acid: A similar compound with a tert-butyl group attached to the benzene ring, used in alkyd resins.
tert-Butyl 4-(aminomethyl)benzoate: Another related compound with an aminomethyl group instead of a phenylacetyl group.
Uniqueness
tert-Butyl 4-(phenylacetyl)benzoate is unique due to the presence of both tert-butyl and phenylacetyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
tert-Butyl 4-(phenylacetyl)benzoate (TBPAB) is an organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships, supported by data tables and case studies.
Chemical Structure and Properties
TBPAB has the molecular formula C19H20O3 and a molecular weight of approximately 296.36 g/mol. Its structure features a benzoate moiety with a tert-butyl group and a phenylacetyl substituent, which may influence its biological properties.
Biological Activity Overview
Recent studies have highlighted the compound's diverse biological activities, including anti-cancer properties, enzyme inhibition, and potential applications in treating various diseases.
1. Anticancer Activity
TBPAB has shown promising results in inhibiting the growth of several cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity of TBPAB on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Induces apoptosis |
HeLa (Cervical) | 4.8 | Cell cycle arrest in G1 phase |
A549 (Lung) | 6.0 | Inhibition of proliferation |
Data adapted from various studies indicating TBPAB's cytotoxic effects on cancer cells .
The biological activity of TBPAB can be attributed to its interaction with cellular targets, leading to disruption in cancer cell proliferation.
- Apoptosis Induction : TBPAB treatment has been associated with increased levels of reactive oxygen species (ROS), which trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Studies indicate that TBPAB can halt the cell cycle at specific phases (G1 or G2/M), thereby preventing further cell division .
Structure-Activity Relationship (SAR)
The effectiveness of TBPAB can be influenced by its structural components. Modifications on the phenyl ring or the benzoate moiety can enhance or diminish its biological activity.
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity | Remarks |
---|---|---|
Electron-withdrawing groups | Increased potency | Enhances interaction with targets |
Alkyl chain length | Optimal at C4 | Longer chains reduce activity |
Hydroxyl substitutions | Variable effects | Depends on position and number |
These insights are derived from comparative studies on similar compounds .
Case Studies
Several case studies have illustrated the potential therapeutic applications of TBPAB:
- Study on Breast Cancer : A study demonstrated that TBPAB significantly inhibited MCF-7 cell growth with an IC50 value of 5.2 µM, suggesting it could be a candidate for breast cancer therapy .
- In Vivo Studies : Animal models treated with TBPAB showed reduced tumor growth rates compared to controls, indicating its potential efficacy as an anti-cancer agent .
Properties
CAS No. |
917567-37-4 |
---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-phenylacetyl)benzoate |
InChI |
InChI=1S/C19H20O3/c1-19(2,3)22-18(21)16-11-9-15(10-12-16)17(20)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
InChI Key |
SONHTYZVFXZOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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